molecular formula C12H13NO3S B2542240 2-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide CAS No. 2034434-35-8

2-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide

Cat. No.: B2542240
CAS No.: 2034434-35-8
M. Wt: 251.3
InChI Key: AYJHKZUSAMOZAD-UHFFFAOYSA-N
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Description

2-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide (CAS 2034434-35-8) is a chemical compound with a molecular formula of C12H13NO3S and a molecular weight of 251.30 g/mol . This supplier offers the compound in various package sizes for research purposes, with availability typically within three weeks . The product is intended for research use only and is not intended for human or animal use . Researchers are exploring compounds with similar furan and thiophene heterocyclic structures in various fields. Quantitative Structure-Activity Relationship (QSAR) studies on analogous propanamide derivatives have been conducted to analyze and optimize anticonvulsant properties, suggesting potential interest in such structures for neurological research . Furthermore, heterocyclic compounds bearing furan and thiophene rings are also investigated in other areas, such as the development of perfumes and deodorizing compositions . This compound serves as a versatile building block for further chemical synthesis and biological evaluation in a laboratory setting.

Properties

IUPAC Name

2-methoxy-N-[(5-thiophen-2-ylfuran-2-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-15-8-12(14)13-7-9-4-5-10(16-9)11-3-2-6-17-11/h2-6H,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJHKZUSAMOZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1=CC=C(O1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide typically involves multi-step organic reactions One common approach is the condensation of a thiophene derivative with a furan derivative under controlled conditions The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling of the thiophene and furan rings

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of compounds similar to 2-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide as antiviral agents. Research indicates that derivatives containing thiophene and furan structures exhibit significant antiviral activity against various viruses, including those responsible for hepatitis and other viral infections . The mechanism often involves inhibition of viral replication processes, making these compounds promising candidates for further development.

Anticancer Properties

The compound has shown potential in anticancer research. Studies have indicated that derivatives with similar structural motifs can inhibit cancer cell proliferation effectively. For instance, certain compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting strong cytotoxic effects . The presence of the thiophene and furan rings appears to enhance the bioactivity of these compounds, making them suitable for further investigation in cancer therapeutics.

Antimicrobial Activity

In addition to antiviral and anticancer properties, compounds related to this compound have been evaluated for their antimicrobial activities. Various studies report efficacy against both Gram-positive and Gram-negative bacteria, positioning these compounds as potential candidates for developing new antibiotics .

Materials Science Applications

The unique chemical structure of this compound also lends itself to applications in materials science. Its ability to form stable complexes with metal ions makes it useful in synthesizing novel materials with specific electronic or optical properties. Research into its photophysical properties has shown promise for applications in organic electronics and photonic devices .

Agricultural Applications

There is growing interest in the application of such compounds as agrochemicals. Preliminary studies suggest that derivatives may possess herbicidal or fungicidal activities, which could be beneficial in crop protection strategies. The incorporation of thiophene and furan rings has been linked to enhanced biological activity against plant pathogens .

Case Study 1: Antiviral Efficacy

A study investigating the antiviral efficacy of thiophene-containing compounds found that certain derivatives exhibited superior activity against tobacco mosaic virus (TMV), with EC50 values significantly lower than established antiviral agents . This study underscores the potential of exploring structural modifications to enhance antiviral properties.

Case Study 2: Anticancer Activity

In a comparative analysis of various thiophene-furan derivatives, one compound demonstrated an IC50 value of 1.9 µM against MDA-MB-231 breast cancer cells, indicating potent anticancer activity. This study emphasizes the role of structural diversity in optimizing therapeutic efficacy .

Mechanism of Action

The mechanism of action of 2-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features and Substituent Effects

The target compound’s structure combines a methoxyacetamide group with a furan-thiophene hybrid scaffold. Key comparisons with similar compounds include:

Table 1: Structural Comparison of Acetamide Derivatives
Compound Name Key Structural Features Substituents Application/Activity References
Target Compound 2-Methoxyacetamide, fused furan-thiophene Methoxy, thiophen-2-yl, furan-2-ylmethyl Unknown (potential therapeutic) -
Thenylchlor Chloroacetamide, thienyl-methyl Chloro, 3-methoxy-2-thienyl Herbicide (plant cell disruption)
2-(4-((2,4-Dioxothiazolidin-5-Ylidene)Methyl)-2-Methoxyphenoxy)-N-Substituted Acetamide Thiazolidinedione, methoxyphenoxy Thiazolidinedione, methoxyphenoxy Hypoglycemic (PPAR-γ activation)
Ranitidine Derivatives Furan-methyl, sulfur linkages Dimethylamino, nitro groups Pharmaceutical (H₂ antagonist)
2-Chloro-N-(4-(2,5-Difluorophenyl)Thiazol-2-yl)Acetamide Thiazole, difluorophenyl Chloro, difluorophenyl Antimicrobial (enzyme inhibition)
Key Observations:
  • Substituent Effects on Bioactivity :

    • The methoxy group in the target compound may enhance solubility compared to chloro substituents in herbicides like thenylchlor .
    • Thiophene-furan conjugation could increase π-π stacking interactions in biological targets, similar to hypoglycemic thiazolidinedione derivatives .
    • Sulfur-containing moieties (e.g., in ranitidine analogs) are associated with improved metabolic stability but may pose toxicity risks due to reactive metabolite formation .
Key Findings:
  • Therapeutic Potential: The target compound’s furan-thiophene scaffold is absent in hypoglycemic or antimicrobial analogs, suggesting unique target selectivity.
  • Toxicity Gaps : highlights insufficient toxicological data for thiophene-containing compounds, emphasizing the need for rigorous safety studies .

Biological Activity

2-Methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms and effectiveness.

Chemical Structure and Properties

The molecular formula of this compound is C12H13NO3SC_{12}H_{13}NO_3S with a molecular weight of approximately 251.30 g/mol. The compound features a methoxy group, a thiophene ring, and a furan moiety, which contribute to its biological properties.

Antimicrobial Activity

Research has indicated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 0.22 to 0.25 μg/mL against various pathogens, indicating potent antibacterial activity .
  • Biofilm Inhibition : These compounds have also been noted for their ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays:

  • Cell Line Studies : Compounds with similar structures have shown effectiveness against cancer cell lines such as A549 (lung cancer) and C6 (glioma). The evaluation methods included MTT assays and analysis of DNA synthesis, with findings suggesting that these compounds can induce apoptosis in tumor cells .
  • Mechanism of Action : The mechanism involves the activation of apoptotic pathways, which is crucial for anticancer action. Specific compounds were shown to activate caspase pathways, further supporting their role in cancer treatment .

Case Studies

Several studies have highlighted the biological activities of compounds related to this compound:

StudyCompoundActivityResults
Similar cyclic β-amino acidsAntitumorDemonstrated significant anti-tumor activity in vitro
Thiazole derivativesAnticancerInduced apoptosis in A549 and C6 cell lines
Pyrazole derivativesAntimicrobialMIC values ranging from 0.22 to 0.25 μg/mL

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